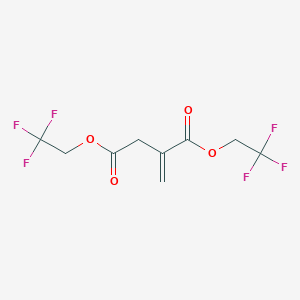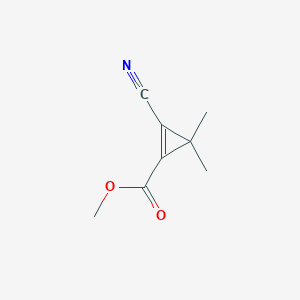
Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate (MDCC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MDCC is a cyclopropene derivative that has a cyano group and a methyl ester group attached to the cyclopropene ring. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate inhibits ethylene biosynthesis by binding to the active site of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, which is responsible for the conversion of ACC to ethylene. Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate binds irreversibly to the active site of ACC synthase, preventing the enzyme from functioning and thereby inhibiting ethylene biosynthesis.
Biochemical and Physiological Effects:
The inhibition of ethylene biosynthesis by Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has several biochemical and physiological effects. In plants, the inhibition of ethylene biosynthesis by Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate can delay fruit ripening, reduce flower senescence, and increase the shelf life of fruits and vegetables. In addition, Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has been shown to reduce the production of ethylene in response to stress, such as drought or high salinity.
实验室实验的优点和局限性
Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has several advantages for use in lab experiments. It is a potent inhibitor of ethylene biosynthesis, making it a valuable tool for studying the role of ethylene in various plant physiological processes. Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate is also relatively stable and easy to handle, making it a convenient inhibitor to use in experiments. However, Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has limitations as well. It is a non-selective inhibitor of ethylene biosynthesis, meaning that it can inhibit the biosynthesis of other compounds that share the same biosynthetic pathway as ethylene. In addition, Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate can have toxic effects on plants at high concentrations.
未来方向
Several future directions for research on Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate include the development of more selective inhibitors of ethylene biosynthesis, the investigation of the role of ethylene in plant-microbe interactions, and the use of Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate in the development of novel plant growth regulators. In addition, the potential applications of Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate in the food industry, such as the development of novel postharvest treatments for fruits and vegetables, warrant further investigation.
合成方法
The synthesis of Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate can be achieved using several methods, including the reaction of 2-cyano-3,3-dimethylcyclopropene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. Another method involves the reaction of 2-cyano-3,3-dimethylcyclopropene-1-carboxylic acid with diazomethane. The reaction of 2-cyano-3,3-dimethylcyclopropene with methyl chloroformate is another method for synthesizing Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate.
科学研究应用
Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has been widely used in scientific research for its unique properties. It is a potent inhibitor of ethylene biosynthesis and has been used to study the role of ethylene in various plant physiological processes. Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has also been used to study the mechanism of action of ethylene receptors in plants. In addition, Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has been used to investigate the role of ethylene in fruit ripening and the effect of ethylene on postharvest quality of fruits and vegetables.
属性
CAS 编号 |
106509-45-9 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC 名称 |
methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-8(2)5(4-9)6(8)7(10)11-3/h1-3H3 |
InChI 键 |
ZWIFNHRDDBEQPG-UHFFFAOYSA-N |
SMILES |
CC1(C(=C1C(=O)OC)C#N)C |
规范 SMILES |
CC1(C(=C1C(=O)OC)C#N)C |
同义词 |
1-Cyclopropene-1-carboxylicacid,2-cyano-3,3-dimethyl-,methylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



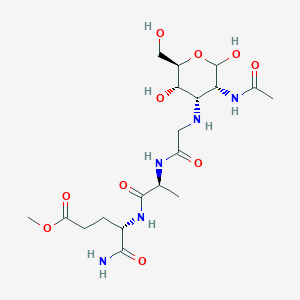
![2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B35050.png)
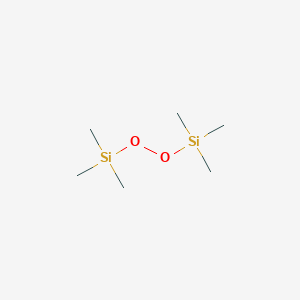
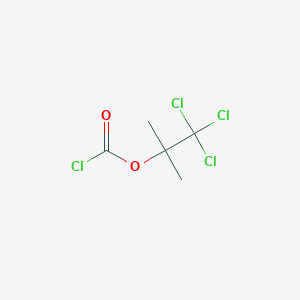
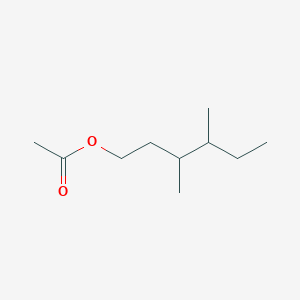
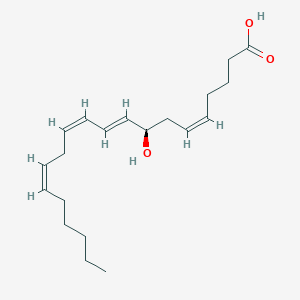
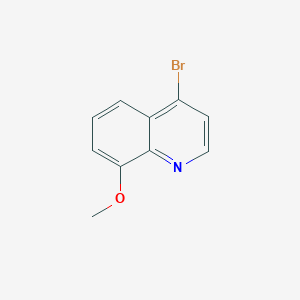
![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)
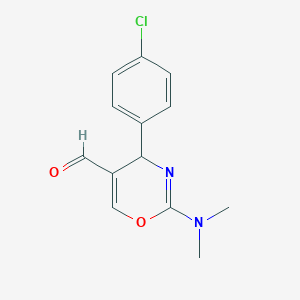
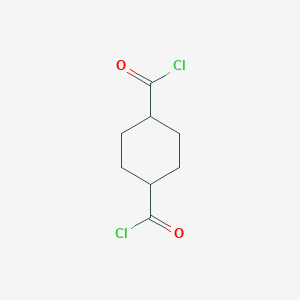
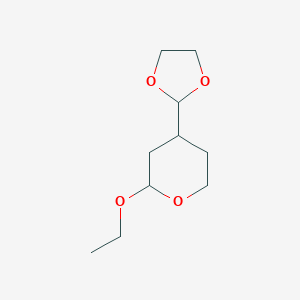
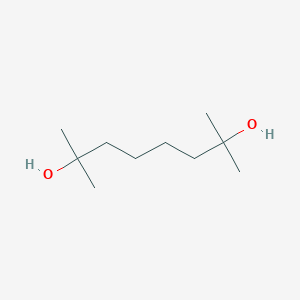
![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)
